molecular formula C10H14N2O B13275180 2-Cyclobutoxy-6-methylpyridin-3-amine

2-Cyclobutoxy-6-methylpyridin-3-amine

Cat. No.: B13275180
M. Wt: 178.23 g/mol
InChI Key: MQHATSJMYRHYAM-UHFFFAOYSA-N
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Description

2-Cyclobutoxy-6-methylpyridin-3-amine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a pyridine core, a common scaffold in drug discovery, substituted with a cyclobutoxy group and an amine functionality . The cyclobutyl ring, a cyclobutyl group, is increasingly explored in drug design as a strategy to fine-tune the properties of drug candidates, potentially offering a favorable balance of conformational restriction, metabolic stability, and solubility compared to other alkyl substituents . Similarly, the 6-methylpyridin-3-amine structure is a privileged framework found in various biologically active molecules . Researchers are investigating such compounds for their potential as building blocks in the synthesis of more complex molecules or as key intermediates for developing therapeutics . As a versatile reagent, its applications are primarily in early-stage research, including hit-to-lead optimization, structure-activity relationship (SAR) studies, and library synthesis for high-throughput screening . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with appropriate care, referring to the relevant Material Safety Data Sheet for safe handling procedures .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-cyclobutyloxy-6-methylpyridin-3-amine

InChI

InChI=1S/C10H14N2O/c1-7-5-6-9(11)10(12-7)13-8-3-2-4-8/h5-6,8H,2-4,11H2,1H3

InChI Key

MQHATSJMYRHYAM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)N)OC2CCC2

Origin of Product

United States

Synthetic Methodologies for 2 Cyclobutoxy 6 Methylpyridin 3 Amine and Its Analogs

Direct Alkylation Approaches to the Cyclobutoxy Moiety in 2-Cyclobutoxy-6-methylpyridin-3-amine Synthesis

Direct alkylation to form the cyclobutoxy moiety is a challenging approach for the synthesis of this compound. This method would ideally involve the direct reaction of a 2-hydroxy-6-methylpyridin-3-amine derivative with a cyclobutyl halide or sulfonate. However, the presence of the amino group can lead to competing N-alkylation, reducing the efficiency of the desired O-alkylation. Protecting the amine functionality before etherification is a possible workaround but adds extra steps to the synthetic sequence.

A more viable strategy related to direct alkylation involves the use of a precursor such as 2-hydroxy-6-methyl-3-nitropyridine. In this case, the electron-withdrawing nitro group activates the pyridine (B92270) ring for nucleophilic substitution and the hydroxyl group can be deprotonated to form a nucleophile. The subsequent reaction with a cyclobutyl electrophile, such as cyclobutyl bromide or tosylate, would yield 2-cyclobutoxy-6-methyl-3-nitropyridine. The nitro group can then be reduced to the desired amine in a later step.

Cyclization Strategies for Pyridine Ring Formation with Integrated Cyclobutoxy Groups

Constructing the pyridine ring with the cyclobutoxy group already incorporated is a less common but plausible synthetic route. Such a strategy would involve the condensation of smaller, functionalized building blocks that already contain the cyclobutoxy moiety. For instance, a reaction could be envisioned between a β-enaminone bearing a cyclobutoxy group and a 1,3-dicarbonyl compound or its equivalent, in the presence of an ammonia (B1221849) source, to construct the substituted pyridine ring.

Nucleophilic Substitution Reactions in the Synthesis of this compound

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry and represents a highly effective method for the synthesis of this compound. This approach typically starts with a pyridine ring that is activated towards nucleophilic attack, usually by an electron-withdrawing group, and possesses a good leaving group at the 2-position.

A common precursor for this strategy is 2-chloro-6-methyl-3-nitropyridine (B1586791). The chlorine atom at the 2-position serves as a leaving group, and the nitro group at the 3-position activates the ring for nucleophilic substitution. The reaction of this precursor with cyclobutanol (B46151) in the presence of a suitable base, such as sodium hydride or potassium tert-butoxide, leads to the formation of 2-cyclobutoxy-6-methyl-3-nitropyridine. The choice of solvent, typically a polar aprotic solvent like DMF or THF, and reaction temperature are crucial for optimizing the yield of this etherification step. The subsequent reduction of the nitro group, as will be discussed in a later section, completes the synthesis of the target molecule.

Starting MaterialReagentBaseSolventProduct
2-Chloro-6-methyl-3-nitropyridineCyclobutanolNaHDMF2-Cyclobutoxy-6-methyl-3-nitropyridine
2-Chloro-6-methyl-3-nitropyridineCyclobutanolK-OtBuTHF2-Cyclobutoxy-6-methyl-3-nitropyridine

Functional Group Interconversions and Modifications for this compound Precursors

Functional group interconversions are critical steps in the synthesis of this compound, allowing for the strategic introduction and modification of substituents on the pyridine ring.

Amination Reactions

The introduction of the amine group at the 3-position is a key transformation. A highly effective method for this is the reduction of a 3-nitropyridine (B142982) precursor. Following the successful synthesis of 2-cyclobutoxy-6-methyl-3-nitropyridine via nucleophilic aromatic substitution, the nitro group can be readily reduced to the corresponding amine.

Several reducing agents can be employed for this purpose. Catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere is a clean and efficient method. Other reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid, or iron powder in acetic acid, are also commonly used for the reduction of aromatic nitro groups. The choice of reducing agent can depend on the presence of other functional groups in the molecule that might be sensitive to certain reduction conditions.

PrecursorReducing AgentSolventProduct
2-Cyclobutoxy-6-methyl-3-nitropyridineH2, Pd/CEthanolThis compound
2-Cyclobutoxy-6-methyl-3-nitropyridineSnCl2·2H2OEthanolThis compound
2-Cyclobutoxy-6-methyl-3-nitropyridineFe, CH3COOHAcetic AcidThis compound

Etherification Processes

As discussed in the context of nucleophilic substitution reactions, the formation of the cyclobutoxy ether is a pivotal step. This etherification is typically achieved by reacting a 2-halopyridine derivative with cyclobutanol in the presence of a strong base. The base deprotonates the hydroxyl group of cyclobutanol, forming a cyclobutoxide anion, which then acts as a nucleophile to displace the halide from the pyridine ring.

For instance, the reaction of 2-chloro-6-methyl-3-nitropyridine with cyclobutanol and sodium hydride in an anhydrous solvent like dimethylformamide (DMF) is a common procedure. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Advanced Synthetic Techniques and Stereoselective Approaches Relevant to this compound Scaffolds

While the synthesis of this compound itself does not involve stereocenters, advanced synthetic techniques become relevant when considering the synthesis of more complex analogs that may possess chiral centers. For instance, if the cyclobutoxy group were to be substituted with chiral centers, stereoselective synthetic methods would be necessary.

Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, could also be employed for the synthesis of related structures. This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds and could be a powerful tool for the synthesis of a library of aminopyridine derivatives. For example, a 3-bromo-2-cyclobutoxy-6-methylpyridine could be coupled with various amines to generate a range of analogs.

Furthermore, microwave-assisted synthesis has emerged as a valuable technique to accelerate reaction rates and improve yields in many organic transformations, including nucleophilic aromatic substitutions and cross-coupling reactions. The application of microwave irradiation could potentially shorten the reaction times required for the synthesis of this compound and its derivatives.

Transition Metal-Catalyzed Reactions in Pyridine Synthesis

The de novo construction of polysubstituted pyridine rings is a cornerstone of heterocyclic chemistry, with transition-metal catalysis offering powerful and efficient pathways. acsgcipr.orgnih.gov These methods are often more convergent and atom-efficient than classical condensation reactions like the Hantzsch or Bohlmann-Rahtz syntheses. acsgcipr.orgnih.gov For analogs of this compound, transition metal-catalyzed reactions are pivotal for assembling the core 2-alkoxy-3-amino-6-methylpyridine scaffold.

A variety of transition metals, including palladium (Pd), copper (Cu), ruthenium (Ru), rhodium (Rh), and iron (Fe), are employed to catalyze the formation of pyridine rings through diverse mechanisms. acsgcipr.orgthieme-connect.com Key strategies applicable to the synthesis of substituted pyridines include cross-coupling reactions, C-H bond functionalization, and cycloaddition or cycloisomerization pathways. thieme-connect.commdpi.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are instrumental in forming C-C bonds to build the pyridine skeleton or add substituents. mdpi.com For instance, a suitably functionalized pyridine or precursor could be coupled with other fragments to assemble the target molecule. Copper-catalyzed amination of bromopyridine derivatives is another relevant transformation for introducing the amino group at the C3 position.

C-H Functionalization: Direct functionalization of pyridine C-H bonds is an increasingly important strategy that avoids the need for pre-functionalized starting materials. thieme-connect.com Transition-metal catalysts can direct the substitution at specific positions of the pyridine ring, allowing for the introduction of alkyl, aryl, or other groups. thieme-connect.com

Cycloaddition and Cycloisomerization Reactions: Metal-catalyzed [2+2+2] cycloadditions of nitriles with two alkyne molecules provide a direct route to substituted pyridines. acsgcipr.org Ruthenium catalysts, for example, have been used in the cycloisomerization of 3-azadienynes to yield various pyridine derivatives. organic-chemistry.org These methods allow for the convergent assembly of the pyridine core from simpler, acyclic precursors. acsgcipr.orgorganic-chemistry.org

The table below summarizes various transition metal-catalyzed reactions that are pertinent to the synthesis of substituted pyridines.

Reaction TypeCatalyst/ReagentsDescriptionReference
C-H Functionalization Variety of transition metalsDirect formation of C-C bonds on the pyridine core by introducing alkyl, alkenyl, aryl, and acyl groups. thieme-connect.com
[2+2+2] Cycloaddition Ru(II), Co, NiCycloaddition of alkynes and nitriles to form the pyridine ring, offering a lower energy pathway compared to thermal reactions. acsgcipr.org
Aza-Wittig/Diels-Alder PhosphinesA three-component synthesis involving 2-azadienes, which undergo Diels-Alder reactions to form polysubstituted pyridines. nih.gov
Cross-Coupling PdCl₂(dppf), PdCl₂(PPh₃)₂Reactions like Suzuki, Heck, and Sonogashira are used to form C-C bonds, crucial for building complex molecular architectures. mdpi.com
Cycloisomerization Ruthenium complexConversion of 3-azadienynes into substituted pyridines and quinolines. organic-chemistry.org
Amination Cu₂OCopper-catalyzed amination of bromopyridines to introduce amino groups. rsc.org

Asymmetric Synthesis Considerations for Cyclobutoxy-Pyridine Architectures

Introducing chirality into pyridine-containing molecules is a significant objective, particularly in medicinal chemistry. For structures like this compound, stereochemistry could be centered on a substituted cyclobutoxy ring or on other parts of the molecule. Asymmetric synthesis aims to control the formation of these stereocenters to yield a single enantiomer. nih.gov

The development of asymmetric methods for pyridine derivatives often involves either the use of chiral catalysts or the employment of biocatalysis. nih.govnih.gov

Catalytic Asymmetric Synthesis: Transition metal complexes featuring chiral ligands are widely used to catalyze a range of asymmetric transformations. nih.gov Pyridine-oxazoline (PyOx) ligands, for example, have become increasingly popular for their effectiveness in various asymmetric catalytic reactions. rsc.org For pyridine architectures, strategies could include the asymmetric reduction of a prochiral ketone or the enantioselective addition of a nucleophile to a pyridine derivative. nih.govnih.gov The conjugate addition of homochiral lithium amides to pyridyl-substituted propenoates has been shown to produce β-pyridyl-β-amino acid derivatives with high diastereoselectivity. st-andrews.ac.uk

Biocatalysis: Enzymes offer a powerful alternative to traditional chemical catalysts for asymmetric synthesis, often operating under mild conditions and exhibiting high enantioselectivity. nih.gov For instance, alcohol dehydrogenases are used for the asymmetric reduction of prochiral ketones to produce enantiopure chiral alcohols. nih.gov A chemoenzymatic approach could be envisioned for a cyclobutoxy-pyridine architecture, where a chemical step is used to create a prochiral ketone intermediate, which is then stereoselectively reduced by an enzyme to install the desired chirality. nih.gov

Key considerations in the asymmetric synthesis of these architectures include:

Ligand Design: The choice of a chiral ligand is crucial in metal-catalyzed reactions to effectively induce enantioselectivity. rsc.org

Substrate Control: The inherent structure of the substrate can influence the stereochemical outcome of a reaction.

Enzyme Selection: In biocatalysis, screening for an enzyme with high activity and selectivity for the specific substrate is a critical step. nih.gov

The table below outlines different approaches relevant to the asymmetric synthesis of chiral pyridine compounds.

MethodApproachKey FeaturesReference
Chemoenzymatic Synthesis Asymmetric reduction of a prochiral ketone using an alcohol dehydrogenase.High enantiomeric excess (95–>99%), mild reaction conditions, avoids potentially toxic metals. nih.gov
Chiral Ligand Catalysis Use of chiral salen transition metal complexes for phase transfer Cα-alkylation.Can achieve high asymmetric induction (ee 66–98%); bulky substituents on the ligand can impact stereoselectivity. nih.gov
Conjugate Addition Addition of a homochiral lithium amide to a pyridyl-substituted acrylate.Can achieve high diastereoselectivity and enantiomeric excess (up to 98% ee) after further steps. st-andrews.ac.uk
Nucleophilic Addition Stereoselective addition of Grignard reagents to a chiral pyridinium (B92312) salt.Applied to the synthesis of chiral pyridinones and natural products like (-)-barrenazine A and B. nih.gov

Chemical Reactivity and Derivatization Strategies of 2 Cyclobutoxy 6 Methylpyridin 3 Amine

Reactivity of the Pyridine (B92270) Nitrogen

The nitrogen atom within the pyridine ring of 2-Cyclobutoxy-6-methylpyridin-3-amine possesses a lone pair of electrons in an sp² hybrid orbital, making it a basic site. However, the basicity of this nitrogen is significantly lower than that of aliphatic amines. This reduced basicity can be attributed to the greater s-character of the sp² orbital, which holds the lone pair more tightly to the nucleus, making it less available for protonation. uoanbar.edu.iq

The pyridine ring, in general, is considered an electron-deficient aromatic system due to the electron-withdrawing inductive effect of the nitrogen atom. This deactivation makes electrophilic aromatic substitution reactions on the pyridine ring challenging, often requiring harsh reaction conditions. uoanbar.edu.iqyoutube.com Conversely, the ring is activated towards nucleophilic substitution, particularly at the positions ortho and para (positions 2, 4, and 6) to the nitrogen. uoanbar.edu.iquomosul.edu.iq

Transformations of the Amine Functionality in this compound

The primary amine group at the 3-position is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

The lone pair of electrons on the nitrogen of the primary amine makes it a good nucleophile, readily participating in acylation reactions with acylating agents such as acid chlorides and anhydrides. These reactions result in the formation of amide derivatives. The reactivity of the amine can be influenced by the electronic environment of the pyridine ring.

Table 1: Examples of Acylation Reactions and Derivative Formation

Acylating AgentDerivative Formed
Acetyl chlorideN-(2-cyclobutoxy-6-methylpyridin-3-yl)acetamide
Benzoyl chlorideN-(2-cyclobutoxy-6-methylpyridin-3-yl)benzamide
Acetic anhydrideN-(2-cyclobutoxy-6-methylpyridin-3-yl)acetamide

Silylation of the primary amine can be achieved using various silylating agents, such as chlorotrimethylsilane (B32843) (TMSCl) or hexamethyldisilazane (B44280) (HMDS). This reaction introduces a silyl (B83357) group onto the nitrogen atom, which can serve as a protecting group or modify the solubility and volatility of the compound. The resulting silylamine derivatives are generally more stable than the parent amine under certain conditions. nih.gov

Table 2: Examples of Silylation Reactions and Derivative Formation

Silylating AgentDerivative Formed
Chlorotrimethylsilane (TMSCl)2-cyclobutoxy-6-methyl-N-(trimethylsilyl)pyridin-3-amine
Hexamethyldisilazane (HMDS)2-cyclobutoxy-6-methyl-N-(trimethylsilyl)pyridin-3-amine

The primary amine can undergo alkylation with alkyl halides or other alkylating agents to form secondary and tertiary amines. The degree of alkylation can be controlled by the reaction conditions and the stoichiometry of the reactants.

Table 3: Examples of Alkylation Reactions and Derivative Formation

Alkylating AgentDerivative Formed (Mono-alkylation)
Methyl iodide2-cyclobutoxy-N,6-dimethylpyridin-3-amine
Ethyl bromide2-cyclobutoxy-N-ethyl-6-methylpyridin-3-amine

The pyridine ring of this compound can be reduced to a piperidine (B6355638) ring under catalytic hydrogenation conditions (e.g., using H₂/Ni or Na/EtOH). uoanbar.edu.iq This transformation significantly alters the geometry and electronic properties of the heterocyclic core.

The primary amine group can be susceptible to oxidation, although specific pathways for this compound are not extensively documented. Aromatic amines can be oxidized to various products, including nitroso, nitro, and azo compounds, depending on the oxidizing agent and reaction conditions.

Reactivity of the Cyclobutoxy Group and Potential for Ring-Opening/Expansion

The cyclobutoxy group is an ether linkage attached to the pyridine ring. The four-membered cyclobutane (B1203170) ring is characterized by significant ring strain, which can make it susceptible to ring-opening reactions under certain conditions. ic.ac.ukchemistryviews.org Thermal or photochemical activation can induce electrocyclic ring-opening of cyclobutene (B1205218) derivatives, though the saturated cyclobutane ring is generally more stable. ic.ac.ukresearchgate.netelsevierpure.com

While the cyclobutoxy group in this compound is relatively stable under normal conditions, reactions that involve the formation of a cationic or radical intermediate adjacent to the cyclobutane ring could potentially trigger ring-opening or rearrangement reactions. For instance, harsh acidic conditions could lead to protonation of the ether oxygen, followed by cleavage of the C-O bond and potential rearrangement of the resulting cyclobutyl cation. However, specific studies on the ring-opening or expansion reactions of the cyclobutoxy group in this particular molecule are not widely reported.

Substituent Effects on Reaction Mechanisms of this compound

The chemical reactivity of the pyridine ring and its derivatives is intricately influenced by the electronic properties and positions of its substituents. In the case of this compound, the interplay between the amino, cyclobutoxy, and methyl groups dictates the regioselectivity and rate of chemical transformations. Understanding these substituent effects is crucial for predicting reaction outcomes and designing synthetic strategies.

The pyridine ring is inherently electron-deficient compared to benzene, a characteristic that generally makes it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic attack. stackexchange.comstackexchange.com The substituents on the this compound molecule—an amino group at the 3-position, a cyclobutoxy group at the 2-position, and a methyl group at the 6-position—each exert distinct electronic influences that modulate this inherent reactivity.

The primary amino group (-NH₂) at the 3-position is a strong activating group and is ortho-, para-directing for electrophilic aromatic substitution. uonbi.ac.ke However, the powerful electron-withdrawing effect of the pyridine nitrogen atom significantly deactivates the ring towards electrophiles. uoanbar.edu.iq In acidic conditions, the situation is further complicated by the protonation of the ring nitrogen, which dramatically increases the ring's electron deficiency and further hinders electrophilic attack. uoanbar.edu.iq

Conversely, the electron-donating nature of the amino and cyclobutoxy groups can increase the electron density of the pyridine ring, thereby influencing its susceptibility to different reagents. The cyclobutoxy group, an alkoxy substituent, at the 2-position also contributes to the electronic landscape of the molecule. Alkoxy groups are generally electron-donating through resonance, which can partially counteract the electron-withdrawing inductive effect of the pyridine nitrogen. nih.gov

The following table summarizes the expected directing effects of the individual substituents on the pyridine ring in this compound for electrophilic aromatic substitution, based on general principles of organic chemistry.

SubstituentPositionElectronic EffectPredicted Directing Influence (for Electrophilic Aromatic Substitution)
Amino (-NH₂)3Strongly Activating, Electron-Donating (Resonance)Ortho, Para (Positions 2, 4, 6)
Cyclobutoxy (-OC₄H₇)2Activating, Electron-Donating (Resonance)Ortho, Para (Positions 3, 5)
Methyl (-CH₃)6Weakly Activating, Electron-Donating (Inductive)Ortho, Para (Positions 5)

It is important to note that the net effect on reactivity and the ultimate regioselectivity of a reaction will be a composite of these individual influences, and steric hindrance from the bulky cyclobutoxy group may also play a significant role in directing incoming reagents.

In the context of nucleophilic substitution, the pyridine ring's electron-deficient nature is enhanced by the electronegative nitrogen atom, making the 2- and 4-positions particularly susceptible to attack. stackexchange.com The presence of an alkoxy group at the 2-position, such as the cyclobutoxy group in the title compound, can potentially serve as a leaving group in nucleophilic aromatic substitution reactions, although this typically requires harsh reaction conditions. ntu.edu.sg

The interplay of these electronic and steric factors governs the chemical behavior of this compound, providing a framework for understanding its reaction mechanisms and for the strategic design of its derivatives.

Advanced Spectroscopic and Structural Characterization of 2 Cyclobutoxy 6 Methylpyridin 3 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-Cyclobutoxy-6-methylpyridin-3-amine. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular framework, including the chemical environment of each nucleus and the connectivity between atoms.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the pyridine (B92270) ring, the methyl group, the cyclobutoxy group, and the amine group. The aromatic protons on the pyridine ring typically appear as doublets due to coupling with each other. The methyl protons would present as a singlet, while the protons of the cyclobutoxy group would exhibit more complex multiplets due to their diastereotopic nature and coupling interactions. The amine protons often appear as a broad singlet.

The ¹³C NMR spectrum provides complementary information, with distinct resonances for each carbon atom in the molecule. The chemical shifts are influenced by the electron-donating and withdrawing effects of the substituents. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to definitively assign all proton and carbon signals and confirm the connectivity of the molecular structure. core.ac.ukmdpi.com

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift increments and data from analogous substituted pyridines. Solvent: DMSO-d₆.

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Notes
Pyridine C2-~155-160Carbon attached to the cyclobutoxy group.
Pyridine C3-~120-125Carbon attached to the amine group.
Pyridine C4~7.0-7.2 (d)~135-140Aromatic proton.
Pyridine C5~6.8-7.0 (d)~115-120Aromatic proton.
Pyridine C6-~150-155Carbon attached to the methyl group.
-CH₃~2.3-2.5 (s)~20-25Methyl group protons.
-NH₂~4.5-5.5 (br s)-Amine protons, shift can be variable.
Cyclobutoxy CH~4.8-5.2 (m)~70-75Methine proton adjacent to oxygen.
Cyclobutoxy CH₂~1.6-2.4 (m)~25-35Methylene protons of the cyclobutyl ring.

Mass Spectrometry (MS) Fragmentation Pathways and Interpretation

Mass spectrometry provides critical information regarding the molecular weight and elemental composition of this compound, as well as its fragmentation patterns under ionization. In electron ionization (EI-MS), the molecular ion peak (M⁺) would be observed, confirming the molecular weight. The presence of two nitrogen atoms dictates that the molecular ion will have an even mass-to-charge ratio (m/z), according to the nitrogen rule. libretexts.org

The fragmentation of this molecule is expected to be directed by the functional groups. A dominant fragmentation pathway for aliphatic amines is the α-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom. libretexts.org For this compound, characteristic fragmentation would likely involve:

Loss of the cyclobutyl group: Cleavage of the C-O bond of the ether can lead to the loss of a cyclobutoxy radical or a cyclobutene (B1205218) molecule.

α-Cleavage of the cyclobutoxy ring: Fragmentation can occur within the cyclobutyl ring itself.

Loss of methyl radical: Cleavage of the bond between the pyridine ring and the methyl group.

Ring fragmentation: Cleavage of the pyridine ring can also occur, leading to smaller charged fragments.

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion and its fragments, allowing for the calculation of the elemental formula and confirming the structure. nih.govrsc.org

Predicted Key Fragments in the Mass Spectrum of this compound

Proposed Fragment Structurem/z (Predicted)Fragmentation Pathway
[M]⁺192Molecular Ion
[M - CH₃]⁺177Loss of a methyl radical from the pyridine ring.
[M - C₄H₇]⁺137Loss of a cyclobutyl radical.
[M - C₄H₈O]⁺120Loss of cyclobutanone (B123998) after rearrangement.
[C₆H₇N₂O]⁺123Fragment containing the aminopyridinol structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The spectra for this compound would exhibit characteristic bands corresponding to its specific functional groups. nih.gov

N-H Vibrations: The amine group will show characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. An N-H bending (scissoring) mode is expected around 1600-1650 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching bands will appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl and cyclobutoxy groups will be observed just below 3000 cm⁻¹.

C=C and C=N Vibrations: The pyridine ring will have several characteristic stretching vibrations in the 1400-1600 cm⁻¹ region. researchgate.net

C-O Vibrations: A strong C-O stretching band from the cyclobutoxy ether linkage is expected in the 1200-1250 cm⁻¹ region.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyridine ring, which may be weak in the IR spectrum. researchgate.net A comprehensive vibrational analysis, often supported by density functional theory (DFT) calculations, allows for the precise assignment of each observed band to a specific molecular motion. nih.gov

Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Technique (IR/Raman)
N-H Asymmetric & Symmetric Stretch3300 - 3500IR
Aromatic C-H Stretch3000 - 3100IR, Raman
Aliphatic C-H Stretch2850 - 3000IR, Raman
N-H Bend1600 - 1650IR
Pyridine Ring (C=C, C=N) Stretch1400 - 1600IR, Raman
CH₃ Bend1375 - 1450IR
Aromatic C-O Stretch1200 - 1250IR
Ring Breathing Mode~1000Raman (strong)

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the chromophore of the substituted pyridine ring. Typically, aminopyridines exhibit multiple absorption bands in the UV region corresponding to π→π* and n→π* electronic transitions. tandfonline.comresearchgate.net

The π→π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are generally high in intensity. The n→π* transitions, involving the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital, are typically weaker. The positions and intensities of these bands are sensitive to the substitution pattern on the pyridine ring and the polarity of the solvent (solvatochromism). tandfonline.comresearchgate.net

Expected Electronic Transitions for this compound

Transition TypeExpected λₘₐₓ (nm)Relative Intensity (ε)Notes
π→π~220-250HighCorresponds to the pyridine ring system.
π→π~280-320Medium-HighLower energy transition influenced by substituents.
n→π~300-350LowOften appears as a shoulder on a stronger π→π band.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov For this compound, this technique would provide exact bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule.

Of particular interest would be the intermolecular interactions that dictate the crystal packing. Aminopyridine derivatives are well-known to form hydrogen-bonding networks. nih.gov In the crystal structure of this compound, it is highly probable that the amine group (-NH₂) acts as a hydrogen bond donor, while the pyridine ring nitrogen acts as a hydrogen bond acceptor. This would likely lead to the formation of centrosymmetric dimers or extended chains throughout the crystal lattice. researchgate.netresearchgate.netnih.govresearchgate.net The planarity of the pyridine ring and the orientation of the cyclobutoxy and methyl groups would also be precisely determined. researchgate.net

Expected Crystallographic Data and Intermolecular Interactions

ParameterExpected Observation
Crystal SystemLikely Monoclinic or Orthorhombic
Space GroupCommon centrosymmetric groups (e.g., P2₁/c, P-1)
Primary Intermolecular InteractionN-H···N hydrogen bonds between amine and pyridine nitrogen.
Hydrogen Bond MotifFormation of dimers or chains (e.g., R²₂(8) graph set).
ConformationDetermination of the orientation of the cyclobutoxy group relative to the pyridine ring.

Chiroptical Spectroscopies for Enantiomeric Characterization

Chiroptical spectroscopic techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to study chiral molecules. The parent compound, this compound, is achiral as it does not possess any stereocenters and has a plane of symmetry. Therefore, it would not exhibit any optical activity and would be silent in chiroptical spectroscopic measurements.

However, if a chiral center were introduced into the molecule, for instance, by substitution on the cyclobutyl ring or by creating a stereogenic center in a different part of a derivative, then chiroptical spectroscopy would become a vital tool. The synthesis of chiral pyridine derivatives is an active area of research. acs.orgrsc.orgnih.govresearchgate.net For such chiral derivatives, CD spectroscopy could be used to:

Confirm the enantiomeric purity of the synthesized compound.

Assign the absolute configuration by comparing the experimental CD spectrum with theoretical spectra calculated using quantum chemical methods.

Study conformational changes in solution.

The development of methods to synthesize enantiomerically pure chiral pyridines is significant due to their potential applications in medicinal chemistry and catalysis. rsc.org

Computational Chemistry and Theoretical Studies of 2 Cyclobutoxy 6 Methylpyridin 3 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic nature of 2-Cyclobutoxy-6-methylpyridin-3-amine. Methods such as Density Functional Theory (DFT) are commonly employed to determine its electronic structure and molecular orbitals. These calculations reveal how electrons are distributed within the molecule, which is key to predicting its stability, reactivity, and spectroscopic properties.

Detailed analyses of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

For the substituted pyridine (B92270) ring in this compound, the electron-donating nature of the amine and cyclobutoxy groups, combined with the electron-withdrawing effect of the pyridine nitrogen, creates a complex electronic environment. Theoretical calculations can map this out through molecular electrostatic potential (MEP) surfaces, which visualize the charge distribution and highlight regions susceptible to electrophilic or nucleophilic attack.

Table 1: Calculated Electronic Properties Calculations are typically performed using DFT methods (e.g., B3LYP functional) with a suitable basis set (e.g., 6-311++G(d,p)). The values presented are illustrative.

PropertyCalculated ValueSignificance
HOMO Energy-5.8 eVIndicates electron-donating capability
LUMO Energy-1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap4.6 eVRelates to chemical reactivity and stability
Dipole Moment2.5 DMeasures overall polarity of the molecule

Conformational Analysis and Energy Minima of this compound

The three-dimensional structure of this compound is not rigid due to the presence of rotatable single bonds, particularly the C-O bond connecting the cyclobutoxy group to the pyridine ring. Conformational analysis is used to identify the most stable spatial arrangements of the atoms, known as energy minima.

Computational methods can systematically explore the potential energy surface of the molecule by rotating these bonds. For the cyclobutoxy group, both its orientation relative to the pyridine ring and the puckering of the four-membered ring itself are significant. The interaction between the amine group, the methyl group, and the adjacent cyclobutoxy substituent creates steric and electronic effects that influence the preferred conformation. Studies on related compounds like 6-Methylpyridin-2-amine show that the pyridine skeleton is generally planar, and substituents can influence intermolecular interactions. nih.gov

By calculating the relative energies of different conformations, researchers can identify the global energy minimum—the most stable and thus most populated conformation at equilibrium. This information is crucial for understanding how the molecule might interact with biological targets, as its shape is a key determinant of its function.

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

While conformational analysis identifies static energy minima, Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe its movements, vibrations, and conformational changes in a simulated environment, often including solvent molecules like water.

For this compound, an MD simulation can reveal its accessible conformational landscape, showing not only the stable conformations but also the transitions between them. This provides a more realistic picture of the molecule's flexibility than a static analysis.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. mdpi.com By placing the molecule in a simulation box with other molecules (e.g., water, ions, or a protein receptor), one can observe how it forms hydrogen bonds, engages in van der Waals interactions, and adapts its conformation in response to its environment. This is critical for predicting its solubility and its binding mode to a biological target.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry can accurately predict spectroscopic parameters, which serves as a powerful tool for structure verification when compared with experimental data.

NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net Theoretical predictions can help assign the peaks in an experimental spectrum to specific atoms in the molecule, which can be challenging for complex structures.

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data Theoretical values are calculated, while experimental values would be determined empirically. This table demonstrates the application of the methodology.

ParameterAtom/BondPredicted ValueExperimental Value
¹H NMR Shift (ppm)H atom on C57.1 ppmTo be determined
¹³C NMR Shift (ppm)C2 (attached to O)160.2 ppmTo be determined
IR Frequency (cm⁻¹)N-H stretch3450 cm⁻¹To be determined
IR Frequency (cm⁻¹)C-O stretch1250 cm⁻¹To be determined

Computational Studies on Reaction Mechanisms and Transition States Involving this compound

Theoretical methods are extensively used to investigate the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, metabolic pathways, or degradation.

By mapping the potential energy surface of a reaction, computational chemists can identify the reactants, products, and any intermediates. Crucially, they can locate the transition state—the highest energy point along the reaction pathway. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate.

For example, calculations could be used to explore the reactivity of the amine group in reactions such as acylation or alkylation. By modeling the approach of an electrophile to the amine, researchers can calculate the activation energy and determine the most likely reaction pathway, providing insights that are difficult to obtain experimentally.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com For analogs of this compound, QSAR studies can be used to predict the activity of new, unsynthesized compounds and to guide the design of molecules with improved properties.

The process involves several steps:

Data Set: A series of structurally related analogs with measured biological activity is required.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each analog. These descriptors quantify various aspects of the molecule's structure, including steric properties (e.g., molecular weight, volume), electronic properties (e.g., dipole moment, partial charges), and hydrophobic properties (e.g., LogP).

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the biological activity.

Validation: The model's predictive power is rigorously tested to ensure it is robust and reliable.

A validated QSAR model can then be used to predict the activity of new analogs of this compound before they are synthesized, saving time and resources in the drug discovery or materials science process.

Applications of 2 Cyclobutoxy 6 Methylpyridin 3 Amine in Synthetic Organic Chemistry

Role as a Versatile Building Block in the Synthesis of Complex Heterocyclic Systems

The unique structural arrangement of 2-cyclobutoxy-6-methylpyridin-3-amine, featuring a reactive primary amine, a pyridine (B92270) ring, a methyl group, and a cyclobutoxy moiety, makes it a valuable precursor for the synthesis of a wide array of complex heterocyclic systems. The amino group provides a nucleophilic center, readily participating in reactions such as cyclization, condensation, and coupling to form fused ring systems.

While specific, publicly documented examples of its direct use are limited, the reactivity of the aminopyridine core is well-established. For instance, aminopyridines are known to react with dicarbonyl compounds to form various fused heterocycles like pyrido[1,2-a]pyrimidines. Furthermore, the presence of the cyclobutoxy group can impart unique three-dimensional characteristics to the resulting molecules, a desirable trait in medicinal chemistry for exploring new regions of chemical space. The methyl group can also be functionalized or can sterically influence the regioselectivity of reactions.

The table below outlines potential, synthetically plausible heterocyclic systems that could be accessed from this building block, based on known aminopyridine chemistry.

Heterocyclic SystemPotential Synthetic PrecursorsReaction Type
Pyrido[2,3-b]pyrazines1,2-Dicarbonyl compoundsCondensation
Imidazo[4,5-b]pyridinesCarboxylic acids or their derivativesCyclization
Triazolo[4,5-b]pyridinesNitrous acid followed by azide (B81097) displacement and cycloadditionDiazotization/Cyclization
Pyrido[2,3-d]pyrimidinesβ-Ketoesters or their equivalentsCondensation/Cyclization

Use as a Reagent or Catalyst Precursor in Organic Transformations

Beyond its role as a structural scaffold, this compound can also function as a reagent or a precursor to catalysts in various organic transformations. The basic nitrogen atom of the pyridine ring can act as a catalyst in reactions that are promoted by mild bases. Additionally, the primary amino group can be modified to create more complex catalytic structures.

For example, the amine functionality could be derivatized to form Schiff bases, which can then be used as ligands for metal-catalyzed reactions. The steric bulk of the cyclobutoxy group could influence the enantioselectivity of such catalytic processes. While specific research detailing these applications for this particular compound is not widely available, the principles of catalyst design suggest its potential in this area.

Incorporation into Polymeric Materials and Functional Architectures

The functional groups present in this compound offer handles for its incorporation into polymeric materials. The primary amine can be used as a monomer in polymerization reactions, such as the formation of polyamides or polyimides, by reacting with diacyl chlorides or dianhydrides, respectively. The resulting polymers would possess the pyridyl and cyclobutoxy moieties as pendant groups, which could influence the material's properties, such as thermal stability, solubility, and its ability to coordinate with metal ions.

The incorporation of this building block could lead to the development of functional polymers with applications in areas like gas separation membranes, coatings, or as scaffolds for catalysts.

Design and Synthesis of Chemical Probes Utilizing the this compound Scaffold

Chemical probes are essential tools for studying biological systems. The this compound scaffold possesses features that are attractive for the design of such probes. The aminopyridine core is a common feature in many biologically active molecules, and the cyclobutoxy group can provide a unique three-dimensional profile that may enhance binding affinity and selectivity to a target protein.

The primary amine serves as a convenient point for the attachment of reporter groups, such as fluorophores or biotin, or for linking to other molecular fragments to modulate biological activity. Although specific probes based on this exact molecule are not prominent in the literature, its structural motifs are relevant to the principles of chemical probe design.

Exploration in Fragment-Based Approaches for Chemical Design

Fragment-based drug discovery (FBDD) is a powerful strategy for the development of new therapeutic agents. This approach involves screening small, low-complexity molecules (fragments) for weak binding to a biological target. Promising fragments are then elaborated or combined to create more potent lead compounds.

This compound, with a molecular weight that can be considered on the larger side for a typical fragment, can be deconstructed into smaller fragments for screening. Alternatively, its constituent parts, such as the aminopyridine core or the cyclobutoxy group, can inform the design of fragment libraries. The three-dimensional nature of the cyclobutoxy group is particularly interesting in FBDD, as it can provide access to binding pockets that are not well-addressed by more planar aromatic fragments. The development of libraries of 3D fragments is a current focus in the field, aiming to improve the success rate of FBDD campaigns.

Advanced Research Topics and Future Perspectives for 2 Cyclobutoxy 6 Methylpyridin 3 Amine

Crystal Engineering and Supramolecular Chemistry of 2-Cyclobutoxy-6-methylpyridin-3-amine Co-crystals and Salts

Crystal engineering offers a powerful strategy to modify the physicochemical properties of active pharmaceutical ingredients (APIs) without altering their molecular structure. This is achieved through the formation of multicomponent crystalline solids like co-crystals and salts. For this compound, the primary sites for supramolecular interactions are the amino group (-NH2) and the pyridine (B92270) ring nitrogen, which can act as hydrogen bond donors and acceptors, respectively.

The design of co-crystals and salts of this compound would involve selecting pharmaceutically acceptable co-formers that can form robust and predictable hydrogen-bonding networks, known as supramolecular synthons. nih.gov The amino group can form N-H···O and N-H···N hydrogen bonds with co-formers containing carboxyl, hydroxyl, or amide groups. The pyridine nitrogen is a strong hydrogen bond acceptor, readily forming O-H···N or N-H···N interactions. nih.govresearchgate.net These interactions are fundamental to creating stable, ordered crystalline structures with potentially improved properties such as solubility, stability, and bioavailability. nih.govub.edu

Future research in this area would focus on screening a library of co-formers to synthesize novel solid forms of this compound. Characterization using techniques like single-crystal X-ray diffraction would be crucial to understand the precise molecular arrangement and intermolecular interactions within the crystal lattice. ub.edu

Table 1: Potential Co-formers and Supramolecular Synthons for this compound

Co-former Functional Group Example Co-former Potential Supramolecular Synthon
Carboxylic Acid Benzoic Acid, Succinic Acid N-H···O (amine-acid), N···H-O (pyridine-acid)
Hydroxyl 4-Hydroxybenzoic Acid N-H···O (amine-hydroxyl), N···H-O (pyridine-hydroxyl)
Amide Isonicotinamide N-H···O (amine-amide), N-H···N (amine-pyridine)

Investigation of Non-Covalent Interactions in this compound Systems

The structure, stability, and function of molecular systems are governed by a complex interplay of non-covalent interactions. mdpi.commdpi.com In this compound, several such interactions are anticipated, playing a crucial role in its crystal packing, molecular recognition, and potential biological activity. Beyond the strong N-H···N hydrogen bonds typical of aminopyridines, weaker interactions involving the cyclobutoxy and methyl groups are also significant. nih.gov

Key non-covalent interactions for investigation include:

Hydrogen Bonding: The primary interaction involves the amino group and the pyridine nitrogen, leading to the formation of dimers or polymeric chains. nih.govrsc.org

π-π Stacking: The electron-rich pyridine ring can engage in π-π stacking interactions with other aromatic systems, contributing to crystal stability.

C-H···π Interactions: The C-H bonds of the cyclobutoxy and methyl groups can interact with the π-system of the pyridine ring.

C-H···O/N Interactions: The aliphatic C-H bonds can also act as weak hydrogen bond donors to the pyridine nitrogen or the ether oxygen of the cyclobutoxy group.

Computational chemistry provides powerful tools for the qualitative and quantitative analysis of these interactions. researchgate.netrsc.org Methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and characterize the strength and nature of these weak bonds, offering insights that are crucial for crystal engineering and materials design. semanticscholar.org

Flow Chemistry and Scalable Synthesis of this compound

The transition from traditional batch processing to continuous flow chemistry is a major trend in modern chemical synthesis, offering enhanced safety, efficiency, and scalability. mdpi.com Applying flow chemistry to the synthesis of this compound could overcome many limitations of batch production.

A potential flow synthesis could involve pumping reagents through heated, packed-bed reactors containing immobilized catalysts. nih.gov This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purities. scribd.com The improved heat and mass transfer in microreactors can enable the use of more reactive intermediates and exothermic reactions with greater safety. researchgate.net

The advantages of developing a flow synthesis for this compound include:

Reduced Reaction Times: Continuous processing can significantly shorten synthesis duration compared to lengthy batch refluxing. nih.gov

Improved Yield and Selectivity: Precise control over reaction conditions minimizes byproduct formation.

Enhanced Safety: Handling of hazardous reagents and intermediates is minimized, and the small reaction volumes reduce the risk of thermal runaways.

Scalability: Production can be easily scaled up by running the flow system for longer periods or by using parallel reactors, facilitating industrial-scale manufacturing.

Emerging Methodologies for Functionalization of the Pyridine and Cyclobutoxy Moieties

The development of novel methodologies for the selective functionalization of heterocyclic and aliphatic scaffolds is a key area of synthetic chemistry. For this compound, emerging techniques can be applied to modify both the pyridine ring and the cyclobutoxy group, creating a diverse library of analogues for further investigation.

Pyridine Ring Functionalization: Direct C-H functionalization has emerged as a powerful tool for modifying pyridine rings, avoiding the need for pre-functionalized starting materials. rsc.org Transition metal-catalyzed reactions (using Pd, Ru, Rh, Ir) can enable the regioselective introduction of various substituents (e.g., aryl, alkyl, silyl (B83357) groups) at the C-4 and C-5 positions of the pyridine ring. nih.gov However, the coordinating ability of the pyridine nitrogen can pose a challenge, often requiring specific directing groups or catalytic systems to achieve the desired selectivity. ingentaconnect.comresearchgate.net

Cyclobutoxy Moiety Functionalization: The cyclobutane (B1203170) ring, an important scaffold in medicinal chemistry, can also be targeted for functionalization. nih.gov Recent advances in rhodium-catalyzed C-H insertion reactions allow for the regio- and stereoselective introduction of functional groups onto the cyclobutane ring. nih.gov By carefully selecting the catalyst, it is possible to control the site of functionalization, providing access to novel 1,1- and 1,3-disubstituted cyclobutane derivatives. nih.govresearchgate.net

Table 2: Comparison of Functionalization Methodologies

Moiety Method Potential Outcome Key Advantage
Pyridine Ring Transition Metal-Catalyzed C-H Activation Arylation, Alkylation, Silylation at C4/C5 Atom economy, avoids pre-functionalization
Cyclobutoxy Ring Rhodium-Catalyzed C-H Insertion Introduction of esters, ketones at C2/C3 High regio- and stereoselectivity

Integration into Novel Materials Science Applications beyond Traditional Chemical Synthesis

The unique structural features of aminopyridine derivatives suggest their potential for use in advanced materials. researchgate.net The combination of a hydrogen-bonding amino group, a π-conjugated pyridine ring, and a flexible cyclobutoxy substituent in this compound makes it an interesting building block for various materials science applications.

Potential applications include:

Organic Luminogens: Similar pyridine-based structures have been shown to exhibit aggregation-induced emission enhancement (AIEE), a property valuable for developing fluorescent sensors, bio-imaging agents, and organic light-emitting diodes (OLEDs). beilstein-journals.org The A–D–A (acceptor–donor–acceptor) system, potentially formed by the pyridine and amino groups, is a key feature for AIEE activity.

Supramolecular Polymers and Gels: The directional hydrogen bonding capabilities of the molecule could be exploited to create self-assembling supramolecular polymers or low-molecular-weight organogels.

Catalysis: Aminopyridines have been used as catalysts in various chemical transformations. For instance, 4-aminopyridine has been employed as a catalyst in the dimerization of fullerenes, indicating a potential role for derivatives in carbon nanomaterial science. wikipedia.org

Green Chemistry Approaches in the Synthesis and Transformations of this compound

Adopting green chemistry principles is essential for developing sustainable chemical processes that minimize environmental impact. mdpi.com For the synthesis and subsequent transformations of this compound, several green approaches can be envisioned.

Multicomponent Reactions (MCRs): Designing a synthesis based on a one-pot, multicomponent reaction would significantly improve atom economy and reduce waste by combining several steps without isolating intermediates. nih.govnih.gov

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or supercritical CO2, or performing reactions under solvent-free conditions, would reduce the environmental footprint. mdpi.comrasayanjournal.co.in

Catalytic Methods: Employing highly efficient and recyclable catalysts (e.g., heterogeneous catalysts, biocatalysts) can reduce energy consumption and waste generation compared to stoichiometric reagents.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times and improve yields, contributing to a more energy-efficient process. nih.gov

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, for example, by using recoverable protecting groups. rsc.org

By integrating these advanced research perspectives, the scientific community can unlock the full potential of this compound, paving the way for innovations in pharmaceuticals, materials science, and sustainable chemical synthesis.

Q & A

Q. What are the key considerations when designing a synthetic route for 2-Cyclobutoxy-6-methylpyridin-3-amine?

  • Methodological Answer: Synthetic routes should prioritize regioselective substitution on the pyridine ring. For cyclobutoxy group introduction, nucleophilic aromatic substitution (SNAr) under reflux with a polar aprotic solvent (e.g., DMF) is common. Ensure protection of the amine group (e.g., Boc protection) to prevent side reactions. Purification via column chromatography or recrystallization is critical for removing unreacted intermediates, as highlighted in analogous pyridine derivatives . Reaction optimization should balance temperature, stoichiometry, and solvent choice to maximize yield and minimize byproducts .

Q. Which spectroscopic methods are critical for confirming the structure of this compound?

  • Methodological Answer:
  • NMR (¹H and ¹³C): Assign peaks to confirm substitution patterns (e.g., cyclobutoxy protons at δ 4.5–5.5 ppm and methyl groups at δ 2.3–2.7 ppm).
  • IR Spectroscopy: Identify N-H stretching (~3400 cm⁻¹) and C-O-C vibrations (~1200 cm⁻¹) to validate functional groups.
  • Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns consistent with cyclobutoxy cleavage.
    Comparative analysis with structurally similar compounds (e.g., 3-Methoxy-6-methylpyridin-2-amine) is recommended to validate assignments .

Advanced Research Questions

Q. How can computational methods enhance the optimization of synthetic protocols for this compound?

  • Methodological Answer: Quantum mechanical calculations (DFT) predict reaction pathways and transition states, identifying energetically favorable conditions for cyclobutoxy group installation. Machine learning models trained on reaction databases (e.g., ICSynth) can recommend solvent/reagent combinations. For example, ICReDD’s workflow integrates computational screening with experimental validation to reduce trial-and-error steps, achieving >90% yield in analogous heterocyclic systems .

Q. What strategies are employed to investigate the structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer:
  • Systematic Substituent Variation: Replace cyclobutoxy with other alkoxy groups (e.g., cyclopropoxy, methoxy) to assess steric/electronic effects on bioactivity.
  • Enzyme Assays: Use fluorescence polarization or SPR to measure binding affinity to target proteins (e.g., kinases).
  • Molecular Docking: Compare ligand-receptor interactions of derivatives using AutoDock Vina or Schrödinger Suite.
    Analog studies (e.g., 6-Chloro-2-methoxy-5-methylpyridin-3-amine) suggest that electron-withdrawing substituents enhance binding to hydrophobic enzyme pockets .

Q. How should researchers address discrepancies in reported biological activities of this compound analogs?

  • Methodological Answer:
  • Meta-Analysis: Compare assay conditions (e.g., pH, temperature, cell lines) across studies to identify confounding variables.
  • Dose-Response Curves: Re-evaluate IC₅₀ values under standardized protocols.
  • Statistical DOE: Apply factorial design (e.g., Taguchi methods) to isolate variables affecting activity. For example, Polish Journal of Chemical Technology highlights DOE’s role in resolving conflicting data for pyridine-based inhibitors .

Q. What advanced analytical techniques are recommended for assessing the purity of this compound in complex mixtures?

  • Methodological Answer:
  • 2D-LC-MS/MS: Separate co-eluting impurities using orthogonal chromatography (e.g., HILIC + reversed-phase).
  • NMR qNMR: Quantify residual solvents (e.g., DMSO) with internal standards.
  • Chemometric Software: Tools like ACD/Spectrus or Mnova deconvolute overlapping signals in spectra. Chemical software platforms enable automated impurity profiling, reducing analysis time by 40% compared to manual methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.